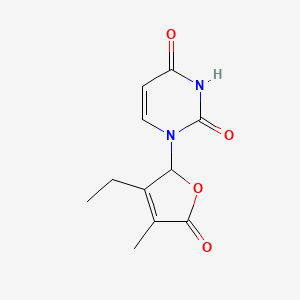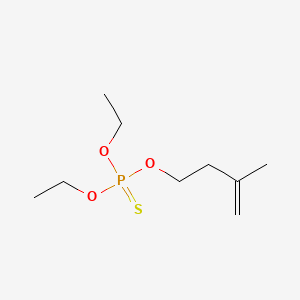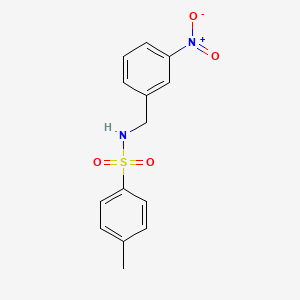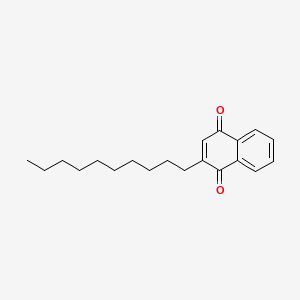
Pal-Lys-Val-Lys-OH;Palmitoyl tripeptide-5 bistrifluoracetate salt;palmitoyl-Lys-Val-Lys-OH.2TFA
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Palmitoyl tripeptide-5 bistrifluoracetate salt, also known as Pal-Lys-Val-Lys-OH or palmitoyl-Lys-Val-Lys-OH.2TFA, is a synthetic peptide widely recognized for its potential in promoting collagen synthesis and skin rejuvenation. This compound is often used in cosmetic formulations due to its ability to enhance skin firmness and reduce the appearance of wrinkles .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of palmitoyl tripeptide-5 typically involves a liquid-phase synthesis method. The process begins with the synthesis of Pal-Lys (Boc)-OH, followed by the synthesis of Pal-Lys (Boc)-OSu. Val-NCA is then synthesized, and H-Val-Lys (Boc)-OH is prepared. These intermediates are combined to form Pal-Lys (Boc) Val-Lys (Boc)-OH, which is then converted to palmitoyl tripeptide-5. The final product is dried in a vacuum to obtain a white solid .
Industrial Production Methods
In industrial settings, the production of palmitoyl tripeptide-5 involves similar steps but on a larger scale. The process is optimized to increase yield and reduce production costs. The final product is often purified by crystallization, avoiding the need for extensive liquid-phase purification .
Analyse Chemischer Reaktionen
Types of Reactions
Palmitoyl tripeptide-5 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the peptide’s structure and enhancing its stability and efficacy.
Common Reagents and Conditions
Common reagents used in these reactions include palmitoyl chloride, sodium hydroxide, and hydrochloric acid. The reactions are typically carried out under controlled conditions, such as specific pH levels and temperatures, to ensure optimal yields .
Major Products Formed
The major products formed from these reactions include the desired palmitoyl tripeptide-5 and its intermediates. These products are then purified to obtain the final compound used in various applications .
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a model compound for studying peptide synthesis and modification.
Biology: Investigated for its role in cell signaling and collagen production.
Medicine: Explored for its potential in wound healing and anti-aging treatments.
Industry: Widely used in cosmetic formulations for its skin-rejuvenating properties
Wirkmechanismus
Palmitoyl tripeptide-5 exerts its effects by stimulating the production of collagen through the activation of transforming growth factor-β (TGF-β). This growth factor plays a crucial role in regulating collagen synthesis. The peptide mimics the activity of thrombospondin-1, an intrinsic component of the extracellular matrix, to activate TGF-β. This activation leads to increased collagen production by dermal fibroblasts, resulting in firmer and more youthful-looking skin .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Palmitoyl pentapeptide-4: Known for its anti-aging properties and ability to stimulate collagen production.
Copper tripeptide: Recognized for its wound-healing and anti-inflammatory effects.
Carnosine: Used for its antioxidant properties and ability to protect against glycation.
Uniqueness
Palmitoyl tripeptide-5 is unique due to its specific sequence and mechanism of action. Unlike other peptides, it directly stimulates TGF-β, leading to enhanced collagen production. This makes it particularly effective in anti-aging and skin-rejuvenating applications .
Eigenschaften
Molekularformel |
C37H67F6N5O9 |
|---|---|
Molekulargewicht |
839.9 g/mol |
IUPAC-Name |
6-amino-2-[[2-[[6-amino-2-(hexadecanoylamino)hexanoyl]amino]-3-methylbutanoyl]amino]hexanoic acid;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C33H65N5O5.2C2HF3O2/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-23-29(39)36-27(21-17-19-24-34)31(40)38-30(26(2)3)32(41)37-28(33(42)43)22-18-20-25-35;2*3-2(4,5)1(6)7/h26-28,30H,4-25,34-35H2,1-3H3,(H,36,39)(H,37,41)(H,38,40)(H,42,43);2*(H,6,7) |
InChI-Schlüssel |
FKCOHLNFINRFFR-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCC(=O)NC(CCCCN)C(=O)NC(C(C)C)C(=O)NC(CCCCN)C(=O)O.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


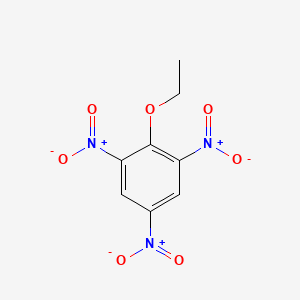


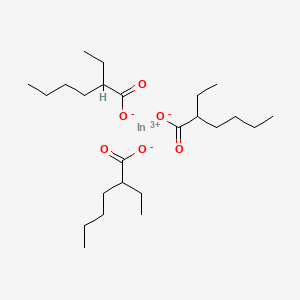
![4-N-propan-2-yl-1-N-[4-(propan-2-ylamino)phenyl]benzene-1,4-diamine](/img/structure/B12809492.png)

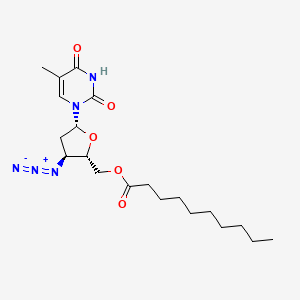

![3-Chloro-9-[3-(dimethylamino)propyl]thioxanthen-9-ol](/img/structure/B12809513.png)
